N-[2-(benzenesulfonyl)-2-pyridin-3-ylethyl]benzamide
Description
N-[2-(benzenesulfonyl)-2-pyridin-3-ylethyl]benzamide is a compound that belongs to the class of benzamides Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-2-pyridin-3-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c23-20(16-8-3-1-4-9-16)22-15-19(17-10-7-13-21-14-17)26(24,25)18-11-5-2-6-12-18/h1-14,19H,15H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLNTMDFHWUWFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(C2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzenesulfonyl)-2-pyridin-3-ylethyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, low reaction times, and high yields .
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the method using ultrasonic irradiation and Lewis acidic ionic liquids offers a greener alternative that can be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzenesulfonyl)-2-pyridin-3-ylethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
N-[2-(benzenesulfonyl)-2-pyridin-3-ylethyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that benzamide derivatives can act as inhibitors of specific enzymes, making them potential candidates for drug development.
Industry: Benzamides are used in the production of polymers, resins, and other materials
Mechanism of Action
The mechanism of action of N-[2-(benzenesulfonyl)-2-pyridin-3-ylethyl]benzamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are often related to its ability to interfere with enzyme function and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has shown significant anti-tubercular activity.
Benzenesulfonic acid derivatives: These compounds have been evaluated as inhibitors of human neutrophil elastase.
Uniqueness
N-[2-(benzenesulfonyl)-2-pyridin-3-ylethyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
